4-Chloro-2-methylquinoline-7-carboxylic acid
Overview
Description
4-Chloro-2-methylquinoline-7-carboxylic acid is a quinoline derivative characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 2nd position, and a carboxylic acid group at the 7th position. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylquinoline-7-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with quinoline or its derivatives as the starting material.
Halogenation: Chlorination of the quinoline ring at the 4th position using chlorine gas or a suitable chlorinating agent.
Methylation: Introduction of a methyl group at the 2nd position using methylating agents such as methyl iodide or dimethyl sulfate.
Carboxylation: Conversion of the quinoline derivative to the carboxylic acid form at the 7th position using oxidizing agents like potassium permanganate or nitric acid.
Industrial Production Methods: Industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methylquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: Substitution reactions at the chlorine or methyl positions can produce a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Reduced Quinoline Derivatives: Resulting from reduction reactions.
Substituted Quinoline Derivatives: Resulting from substitution reactions.
Scientific Research Applications
4-Chloro-2-methylquinoline-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex quinoline derivatives.
Biology: Employed in the study of biological systems and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Chloro-2-methylquinoline-7-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4-Chloro-2-methylquinoline-7-carboxylic acid is compared with other similar compounds to highlight its uniqueness:
7-Chloro-2-methylquinoline-4-carboxylic acid: Similar structure but with different positions of chlorine and carboxylic acid groups.
4-Chloro-7-methoxyquinoline-6-carboxamide: Contains a methoxy group instead of a carboxylic acid group.
These compounds share structural similarities but differ in their functional groups and positions, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
4-chloro-2-methylquinoline-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-4-9(12)8-3-2-7(11(14)15)5-10(8)13-6/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEQPWTUUHEXCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622072 | |
Record name | 4-Chloro-2-methylquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-20-4 | |
Record name | 4-Chloro-2-methyl-7-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methylquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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